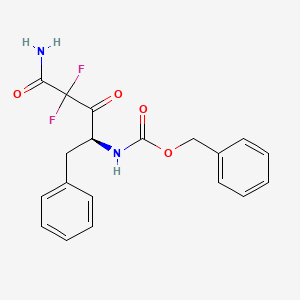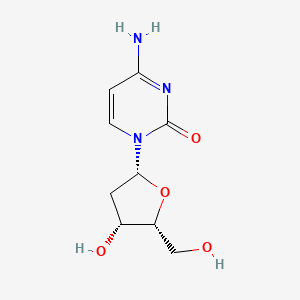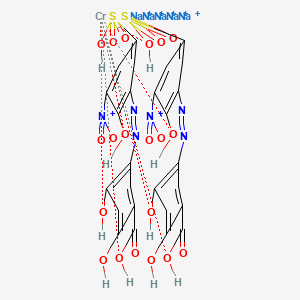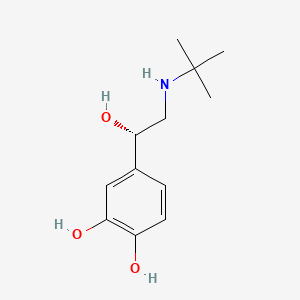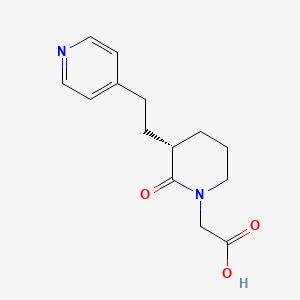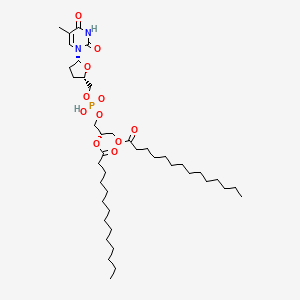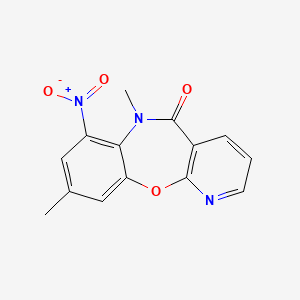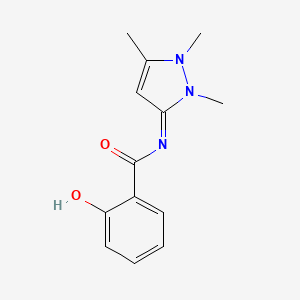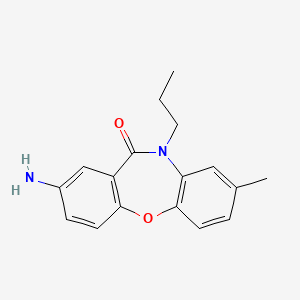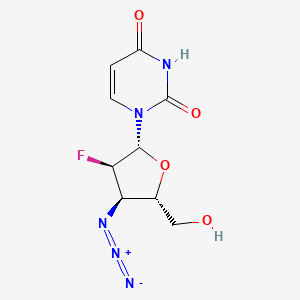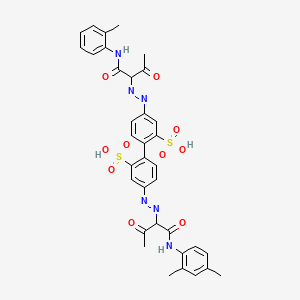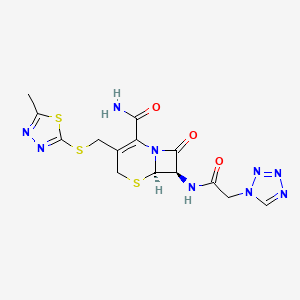
Coagulin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coagulin M is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders. This compound is produced in an inactive form called coagulogen, which is then cleaved into the active form through a serine proteinase cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coagulin M is typically produced through a biological process rather than synthetic chemical routes. It is initially synthesized as coagulogen, a single 175-residue polypeptide chain. This chain is cleaved by a Limulus clotting enzyme, which is contained in the granular hemocyte cells of the hemolymph .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the hemolymph of horseshoe crabs. The process includes the collection of hemolymph, followed by the activation of the clotting cascade to convert coagulogen to this compound. The active this compound is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Coagulin M undergoes several types of biochemical reactions, including:
Proteolytic Cleavage: The conversion of coagulogen to this compound involves proteolytic cleavage by serine proteinases.
Cross-Linking: This compound molecules are cross-linked by a transglutaminase enzyme, which enhances the stability and functionality of the gel matrix.
Common Reagents and Conditions
Serine Proteinases: These enzymes are essential for the cleavage of coagulogen to form this compound.
Transglutaminase: This enzyme facilitates the cross-linking of this compound molecules.
Major Products Formed
The primary product formed from these reactions is the active this compound protein, which forms a gel matrix that immobilizes microbial invaders .
Scientific Research Applications
Coagulin M has several scientific research applications, including:
Detection of Bacterial Endotoxins: This compound is used in the Limulus amebocyte lysate (LAL) test to detect bacterial endotoxins in parenteral medications.
Biomedical Research: It is used to study the immune response mechanisms in invertebrates and to develop new antimicrobial agents.
Industrial Applications: This compound is used in water treatment processes to remove turbidity and contaminants.
Mechanism of Action
Coagulin M exerts its effects through a series of biochemical reactions:
Activation: Coagulogen is cleaved by serine proteinases to form active this compound.
Gel Formation: The active this compound molecules cross-link to form a gel matrix that immobilizes bacterial and fungal invaders.
Immune Response: The gel matrix prevents the spread of microbial invaders and aids in wound healing.
Comparison with Similar Compounds
Coagulin M is unique compared to other similar compounds due to its specific role in the immune response of invertebrates. Similar compounds include:
Withanolides: Compounds found in Withania coagulans, which have various pharmacological properties but differ in their mechanism of action.
This compound stands out due to its specific role in forming a gel matrix to immobilize microbial invaders, a function not commonly found in other antimicrobial compounds.
Properties
CAS No. |
220381-48-6 |
|---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1R,2R,4R,5R,10R,11S,14R,15R,16R)-4,5-dihydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-9-one |
InChI |
InChI=1S/C28H40O7/c1-15-12-22(34-23(32)16(15)14-29)26(4)19-8-11-28(35-26)18-13-21(31)27(33)9-5-6-20(30)25(27,3)17(18)7-10-24(19,28)2/h17-19,21-22,29,31,33H,5-14H2,1-4H3/t17-,18+,19+,21+,22+,24+,25-,26+,27-,28+/m0/s1 |
InChI Key |
YWJMSSUOWWLAFE-NTVGHRQWSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)CCC6)C)O)O)C)O2)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)CCC6)C)O)O)C)O2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


